

# Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Deucravacitinib |           |
| Cat. No.:            | B606291         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Deucravacitinib** (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.

**Deucravacitinib** potently inhibits signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **deucravacitinib**.

## **Chemical Structure and Identifiers**

**Deucravacitinib** is a complex heterocyclic molecule containing a deuterated methylamide group, which contributes to its unique pharmacokinetic profile.[4]



| Identifier        | Value                                                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[5] |
| CAS Number        | 1609392-27-9[5]                                                                                                                     |
| Molecular Formula | C20H22N8O3[5]                                                                                                                       |
| Molecular Weight  | 425.5 g/mol [5]                                                                                                                     |
| SMILES            | [2H]C([2H])<br>([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C<br>2OC)C3=NN(C=N3)C)NC(=O)C4CC4[5]                                              |
| InChI Key         | BZZKEPGENYLQSC-FIBGUPNXSA-N[4]                                                                                                      |
| Synonyms          | BMS-986165, Sotyktu[5]                                                                                                              |

## **Physicochemical Properties**

The physicochemical properties of **deucravacitinib** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property               | Value                                  | Source                  |
|------------------------|----------------------------------------|-------------------------|
| pKa (Strongest Acidic) | 11.09                                  | Chemaxon (Predicted)[6] |
| pKa (Strongest Basic)  | 2.38                                   | Chemaxon (Predicted)[6] |
| logP                   | 1.8                                    | ALOGPS (Predicted)[6]   |
| Water Solubility       | 0.159 mg/mL                            | ALOGPS (Predicted)[6]   |
| Solubility in DMSO     | 33.33 mg/mL (78.34 mM) with ultrasonic | MedChemExpress[7]       |
| Appearance             | White to yellow powder                 | StatPearls[8]           |

# **Mechanism of Action and Signaling Pathway**

## Foundational & Exploratory





**Deucravacitinib** exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an intracellular tyrosine kinase that plays a critical role in the signaling pathways of several proinflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) domain, **deucravacitinib** binds allosterically to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing TYK2 activation and subsequent downstream signaling.[2]

The primary signaling pathways inhibited by **deucravacitinib** are those mediated by IL-23, IL-12, and Type I IFNs.[10]

- IL-23 Pathway: TYK2 pairs with JAK2 to mediate IL-23 signaling, which is crucial for the expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the pathogenesis of psoriasis.[9]
- IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the differentiation of Th1 cells and the production of IFN-y.[4]
- Type I IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFNs (e.g., IFN-α/β), which are involved in a wide range of immune responses.[9]

The diagram below illustrates the central role of TYK2 in these signaling cascades and the inhibitory action of **deucravacitinib**.





Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.



## **Pharmacodynamics and In Vitro Potency**

**Deucravacitinib** demonstrates high potency and selectivity for TYK2 in a variety of in vitro assays.

| Assay Type               | Target/Pathway               | IC50 / Kı (nM)                    |
|--------------------------|------------------------------|-----------------------------------|
| Probe Displacement Assay | TYK2 (JH2 Domain)            | IC50: 0.2 nM[11]                  |
| Binding Affinity         | TYK2 (JH2 Domain)            | K <sub>i</sub> : 0.02 nM[12]      |
| Cellular Assay           | IL-12 Signaling              | IC50: 2-19 nM[11]                 |
| Cellular Assay           | IL-23 Signaling              | IC50: 2-19 nM[11]                 |
| Cellular Assay           | IFN-α Signaling              | IC50: 2-19 nM[11]                 |
| Kinase Binding Assay     | JAK1 (JH1 Domain)            | IC50: >10,000 nM[13]              |
| Kinase Binding Assay     | JAK2 (JH1 Domain)            | IC <sub>50</sub> : >10,000 nM[13] |
| Kinase Binding Assay     | JAK3 (JH1 Domain)            | IC50: >10,000 nM[13]              |
| Whole Blood Assay        | TYK2 (IL-12 induced IFN-y)   | IC50: 11 nM                       |
| Whole Blood Assay        | JAK1/3 (IL-2 induced pSTAT5) | IC50: 787 nM                      |
| Whole Blood Assay        | JAK2/2 (TPO induced pSTAT3)  | IC50: >4,600 nM                   |

Data compiled from multiple sources.[11][12][13]

## **Experimental Protocols**

Detailed, step-by-step protocols for the assays listed above are often proprietary. However, based on published literature, the general methodologies are described below.

# TYK2 JH2 Probe Displacement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescent probe bound to the TYK2 pseudokinase (JH2) domain.



### Probe Displacement Assay Workflow





#### STAT Phosphorylation Assay Workflow



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ryumachi-jp.com [ryumachi-jp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deucravacitinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 8. PH12015501004B1 AMIDE-SUBSTITUTED HETEROCYCLIC COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFN ALPHa RESPONSES - Google Patents [patents.google.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606291#deucravacitinib-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com